2-クロロ-6-メチルベンズアミド

概要

説明

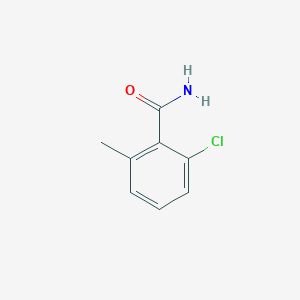

2-Chloro-6-methylbenzamide is an organic compound with the molecular formula C8H8ClNO. It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a methyl group at the sixth position. This compound is known for its applications in various fields, including chemistry, biology, and industry.

科学的研究の応用

2-Chloro-6-methylbenzamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylbenzamide typically involves the reaction of 2-Chloro-6-methylbenzoic acid with ammonia or an amine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods: In industrial settings, the production of 2-Chloro-6-methylbenzamide can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the chlorination of 6-methylbenzoic acid followed by amidation.

化学反応の分析

Types of Reactions: 2-Chloro-6-methylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 6-methylbenzamide.

Reduction Reactions: The compound can be reduced to 2-Chloro-6-methylaniline using reducing agents like lithium aluminum hydride.

Oxidation Reactions: Oxidation of 2-Chloro-6-methylbenzamide can lead to the formation of 2-Chloro-6-methylbenzoic acid.

Common Reagents and Conditions:

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in acidic or basic medium.

Major Products Formed:

Substitution: 6-Methylbenzamide.

Reduction: 2-Chloro-6-methylaniline.

Oxidation: 2-Chloro-6-methylbenzoic acid.

作用機序

The mechanism of action of 2-Chloro-6-methylbenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

類似化合物との比較

- 2-Chloro-6-methylbenzoic acid

- 2-Chloro-6-methylaniline

- 2-Chloro-6-methylbenzyl alcohol

Comparison: 2-Chloro-6-methylbenzamide is unique due to its amide functional group, which imparts different chemical and biological properties compared to its analogs. For example, while 2-Chloro-6-methylbenzoic acid is more acidic, 2-Chloro-6-methylbenzamide is neutral and has different solubility and reactivity profiles. Similarly, 2-Chloro-6-methylaniline, being an amine, has different nucleophilic properties compared to the amide.

生物活性

2-Chloro-6-methylbenzamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-chloro-6-methylbenzamide can be represented as follows:

- Chemical Formula : CHClN\O

- Molecular Weight : 169.61 g/mol

- IUPAC Name : 2-chloro-6-methylbenzamide

The presence of the chlorine atom and the methyl group on the benzene ring contributes to its unique reactivity and biological activity.

2-Chloro-6-methylbenzamide interacts with various molecular targets, including enzymes and receptors. Its mechanism of action typically involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, affecting signal transduction pathways associated with various biological responses.

Biological Activities

Research has highlighted several biological activities associated with 2-chloro-6-methylbenzamide:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has been tested against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Pseudomonas aeruginosa | 40 µg/mL |

These findings suggest that 2-chloro-6-methylbenzamide could be a potential candidate for developing new antimicrobial agents.

Anticancer Properties

In vitro studies have demonstrated that 2-chloro-6-methylbenzamide possesses anticancer activity. It has been shown to induce apoptosis in cancer cell lines such as:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

The compound's ability to inhibit cell proliferation and induce cell death highlights its potential as an anticancer therapeutic agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial efficacy of various benzamide derivatives, including 2-chloro-6-methylbenzamide. The results indicated that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs, making it a promising candidate for further development in treating bacterial infections . -

Anticancer Activity Assessment :

In another study focused on the anticancer properties of benzamide derivatives, 2-chloro-6-methylbenzamide was shown to significantly reduce the viability of MCF-7 cells at concentrations as low as 25 µM. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

特性

IUPAC Name |

2-chloro-6-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGRDDQOHGVCHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143724 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101080-58-4 | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101080584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 2-chloro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。